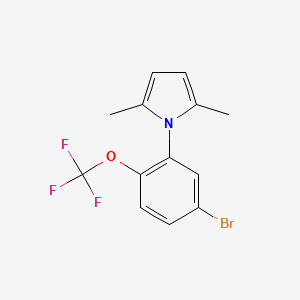

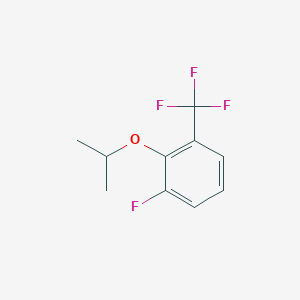

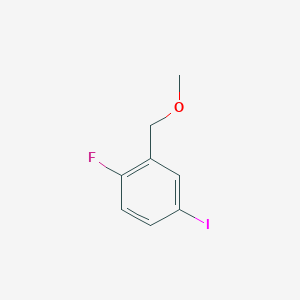

2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trifluorotoluene is an organic compound with the formula of C6H5CF3 . This colorless fluorocarbon is used as a specialty solvent in organic synthesis and an intermediate in the production of pesticides and pharmaceuticals .

Synthesis Analysis

For small-scale laboratory preparations, trifluorotoluene is synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst . Industrial production is done by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor .Molecular Structure Analysis

The molecular formula of trifluorotoluene is C6H5CF3 . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

Trifluorotoluene is similar to dichloromethane in standard acylation, tosylation, and silylation reactions . The dielectric constants for dichloromethane and trifluorotoluene are 9.04 and 9.18, respectively, indicating similar solvating properties .Physical And Chemical Properties Analysis

Trifluorotoluene is a colorless liquid with an aromatic odor . It has a density of 1.19 g/mL at 20 °C, a melting point of -29.05 °C, and a boiling point of 103.46 °C . It is soluble in ether, benzene, ethanol, acetone, and miscible in n-heptane, CCl4 .Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions .

Mode of Action

In the context of SM cross-coupling reactions, the compound might interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby a transition metal (often palladium) becomes oxidized through its donation of electrons to form a new metal-carbon bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to the transition metal .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound could potentially affect the pathways involving carbon-carbon bond formation .

Result of Action

In the context of sm cross-coupling reactions, the compound could potentially facilitate the formation of new carbon-carbon bonds .

Action Environment

It’s known that sm cross-coupling reactions, in which the compound might be involved, are generally tolerant to various reaction conditions .

Advantages and Limitations for Lab Experiments

2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene has several advantages as a reagent in lab experiments. It is relatively inexpensive and easy to acquire, and it is highly reactive, making it suitable for a wide range of reactions. In addition, it is non-toxic and can be stored for long periods of time without the need for special precautions. However, it is also highly flammable and must be handled with care.

Future Directions

The potential future directions for 2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene are numerous. It could be used in the synthesis of new pharmaceuticals and agrochemicals, as well as for the synthesis of other small molecules. In addition, it could be used in the synthesis of polymers and nanomaterials, as well as in the catalyzation of biochemical and physiological processes. Finally, it could be used in the development of new catalysts for various reactions.

Synthesis Methods

2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene can be synthesized via a variety of methods. The most commonly used method is the Friedel-Crafts acylation reaction, which involves the reaction of a benzyl halide and trifluoromethylbenzene in the presence of an acid catalyst. This method yields a high yield of the desired product. Other methods include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. These methods are generally more efficient and produce higher yields than the Friedel-Crafts acylation reaction.

Scientific Research Applications

2-(Benzyloxy)-1-fluoro-3-(trifluoromethyl)benzene has a wide range of applications in scientific research. It is used as a building block for the synthesis of pharmaceuticals and agrochemicals, as well as for the synthesis of other small molecules. It has also been studied for its potential to act as a catalyst in various reactions. In addition, it has been used in the synthesis of polymers and nanomaterials.

Safety and Hazards

properties

IUPAC Name |

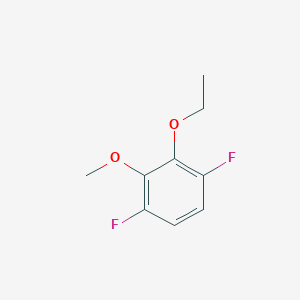

1-fluoro-2-phenylmethoxy-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F4O/c15-12-8-4-7-11(14(16,17)18)13(12)19-9-10-5-2-1-3-6-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIWUENSRILJKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-Bromo-4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6293495.png)